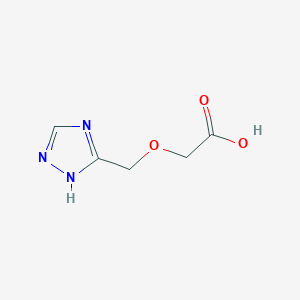

![molecular formula C10H10O3S B2452096 Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate CAS No. 112101-60-7](/img/structure/B2452096.png)

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate

Übersicht

Beschreibung

“Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” is an active pharmaceutical intermediate . It is used in research and development but not for medicinal or household uses .

Synthesis Analysis

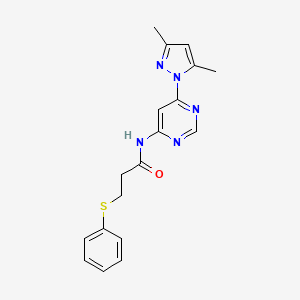

The synthesis of thiophene derivatives, including “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate”, involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This process yields a potentially tridentate Schiff base (HSAT), which can form a series of copper (II) complexes .Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” includes a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . The presence of fragmentation peaks in the mass spectrum of related compounds confirms the formation of the 4-oxo-2-phenylthiazolidine moiety .Chemical Reactions Analysis

“Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” can undergo various chemical reactions. For instance, it can react with salicylaldehyde to form a potentially tridentate Schiff base .Physical And Chemical Properties Analysis

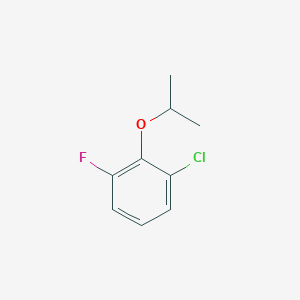

“Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate” has a molecular weight, melting point, boiling point, and density that can be found in chemical databases . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

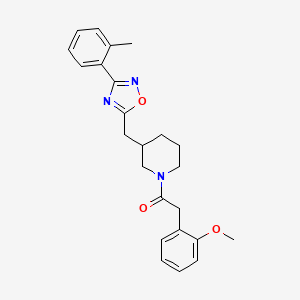

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate and its derivatives are primarily used in the synthesis of various heterocyclic compounds. Studies have shown their potential in creating fused heterocyclic systems and other complex molecular structures, which are significant in pharmaceutical and chemical research.

Convenient Heterocyclization Reactions : Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used to synthesize fused heterocyclic systems, showing the potential for diverse chemical applications (Wardaman, 2000).

Synthesis of Alkyl 2-Aminobenzo[b]thiophene-3-carboxylates : A method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates involves dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, a process showing the compound's versatility in chemical transformations (Adib et al., 2014).

Efficient Aromatization : The Gewald product derived from a compound closely related to methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate undergoes an oxidation–aromatization process, further demonstrating its utility in organic synthesis (Adib et al., 2015).

Synthesis of Novel Compounds

Research has also focused on synthesizing novel compounds using methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate derivatives, potentially leading to new materials with unique properties.

Synthesis of Azo-Schiff Base : A new azo-Schiff base was synthesized using a derivative of methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate, indicating the compound's role in creating structurally diverse molecules (Menati et al., 2020).

Synthesis of Novel Lignan Derivatives : Derivatives of methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate have been used in synthesizing novel lignan derivatives, demonstrating its significance in creating compounds with potential biological applications (Raghavendra et al., 2017).

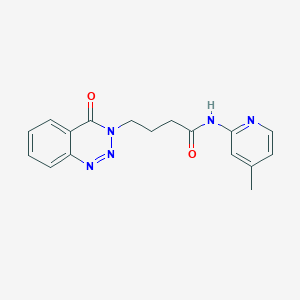

Pharmaceutical and Biological Research

The derivatives of methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate are being explored for their pharmaceutical and biological applications, highlighting their potential in medical research.

Analgesic and Anti-Inflammatory Activities : Novel compounds synthesized from derivatives of methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate have been investigated for their analgesic and anti-inflammatory activities, indicating the compound's relevance in drug development (Alagarsamy et al., 2006).

Antimicrobial and Antifungal Activities : Arylidene derivatives of tetrahydrobenzo[b]thiophene-2-carboxylic acid, related to methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate, have shown promising antimicrobial and antifungal activities, suggesting the compound's potential in developing new antimicrobial agents (Kathiravan et al., 2017).

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate”. This includes avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be worn, and adequate ventilation should be ensured .

Zukünftige Richtungen

Thiophene and its derivatives, including “Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate”, have shown significant potential in the field of medicinal chemistry due to their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

methyl 4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXRNQUMRJNRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1=O)C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2452014.png)

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2452020.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)

![N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2452023.png)

![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)

![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)